molecular formula C16H18N2O3S B5800080 2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE

2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE

Cat. No.: B5800080
M. Wt: 318.4 g/mol
InChI Key: HTNIGOMIQILBHA-UHFFFAOYSA-N
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Description

2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE is a chemical compound with the molecular formula C24H26N2O3S It is known for its unique structural properties, which include a phenylsulfonyl group attached to an aniline moiety, further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE typically involves the reaction of 2,5-dimethylaniline with phenylsulfonyl chloride to form the intermediate 2,5-dimethyl(phenylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetamide group may also play a role in binding to biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
  • 2-[2,5-DIMETHYL(METHYLSULFONYL)ANILINO]ACETAMIDE

Uniqueness

2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenylsulfonyl groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-8-9-13(2)15(10-12)18(11-16(17)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNIGOMIQILBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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